2-Bromo-5,8-dioxaspiro[3.4]octane

Catalog No.
S812742
CAS No.
1257996-82-9
M.F
C6H9BrO2
M. Wt
193.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5,8-dioxaspiro[3.4]octane

Unprotected 3-bromocyclobutan-1-one frequently fails in basic alkylation due to aldol condensation and polymerization. 2-Bromo-5,8-dioxaspiro[3.4]octane solves this:

  • Masked ketone prevents side reactions, enabling high-yield N-alkylation of heterocycles.
  • Mild acidic deprotection reveals cyclobutanone for reductive amination/Grignard.
  • Outperforms chloro-analog (poor reactivity) and iodo-analog (shelf-life issues).
  • Supplied at ≥95% purity, ambient shipment, consistent global stock.

CAS Number

1257996-82-9

Product Name

2-Bromo-5,8-dioxaspiro[3.4]octane

IUPAC Name

2-bromo-5,8-dioxaspiro[3.4]octane

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

InChI

InChI=1S/C6H9BrO2/c7-5-3-6(4-5)8-1-2-9-6/h5H,1-4H2

InChI Key

ROJASEXNUCZUED-UHFFFAOYSA-N

SMILES

C1COC2(O1)CC(C2)Br

Canonical SMILES

C1COC2(O1)CC(C2)Br

The exact mass of the compound 2-Bromo-5,8-dioxaspiro[3.4]octane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-5,8-dioxaspiro[3.4]octane, 2-Bromo-5,8-dioxa-spiro[3.4]octane, 3-Bromocyclobutan-1-one ethylene acetal, 5,8-Dioxaspiro[3.4]octane, 2-bromo-

Purity

≥95%

Package Size

250 mg, 500 mg, 1 g, 5 g

2-Bromo-5,8-dioxaspirooctane (CAS 1257996-82-9) is a bifunctional spirocyclic building block primarily utilized as a stable, protected equivalent of 3-bromocyclobutan-1-one [1]. Featuring an ethylene acetal protecting group, this compound enables the direct installation of a functionalized cyclobutane moiety onto diverse heterocyclic scaffolds via nucleophilic substitution or cross-coupling without the competing side reactions typical of unprotected cyclobutanones [1]. Its structural configuration provides a robust latent ketone handle, making it a highly valued precursor in medicinal chemistry for synthesizing sp3-rich, conformationally restricted drug candidates with improved metabolic stability [1].

Research Fit

Electrophilic handle — bromine at C2 enables nucleophilic substitution for amine, ether, thioether, and carbon-linked derivatives.
Spirocyclic core rigidity — dioxaspiro framework imparts conformational constraint useful for scaffold-oriented synthesis.
Multi-vendor supply — stocked by multiple suppliers in gram-to-100 g quantities, supporting discovery through preclinical scale-up.

Attempting to substitute 2-Bromo-5,8-dioxaspirooctane with its unprotected parent, 3-bromocyclobutan-1-one, routinely leads to severe yield reductions during basic alkylation or cross-coupling due to base-catalyzed aldol condensations, ring-opening, or polymerization[1]. While chloro-analogs offer higher chemical stability, they exhibit insufficient reactivity for standard SN2 displacements, necessitating harsh conditions that degrade sensitive substrates [1]. Conversely, the iodo-derivative, though highly reactive, suffers from poor shelf-life and light sensitivity, complicating bulk procurement and storage. The ethylene acetal in 2-Bromo-5,8-dioxaspirooctane provides the optimal balance: it cleanly masks the ketone during strongly basic N-alkylations and is readily deprotected under mild acidic conditions to reveal the reactive cyclobutanone for downstream functionalization [1].

Substitution Risk

Target compound
Common analog
Why interchangeability may be limited
2-Bromo (direct C-Br)
2-(Bromomethyl) (C-CH₂-Br)
Electrophilic and steric differences may shift reaction kinetics and product distribution.
Bromine electrophilic center
2-Ethynyl (terminal alkyne)
Alkyne reactivity favors click chemistry, not nucleophilic substitution; synthetic outcomes diverge.

Base Stability in Heterocycle N-Alkylation

In the synthesis of functionalized pyrazoles and pyrrolo-pyridines, the use of 2-Bromo-5,8-dioxaspirooctane enables efficient N-alkylation under basic conditions with typical isolated yields of 33-42% for complex substrates . In contrast, utilizing unprotected 3-bromocyclobutan-1-one under identical conditions results in extensive substrate degradation and near-zero yields of the desired N-cyclobutyl adduct due to competitive enolization and self-condensation . The robust ethylene acetal protection allows the target compound to survive prolonged thermal basic conditions, ensuring reproducible batch-to-batch conversion .

Evidence DimensionN-Alkylation Yield (Basic Conditions)
Target Compound Data33-42% isolated yield (stable to Cs2CO3 at 100 °C)
Comparator Or BaselineUnprotected 3-bromocyclobutan-1-one (<5% yield, extensive degradation)
Quantified Difference>30% absolute yield increase with complete suppression of self-condensation
ConditionsCs2CO3, DMF, 80-100 °C, N-alkylation of pyrazoles/pyrrolo-pyridines

Procuring the protected acetal is essential for avoiding catastrophic yield losses during the basic coupling steps required to build cyclobutane-fused APIs.

Synthetic Steps
Class-level
1 step vs ≥3 steps
Fewer steps may support lower synthesis cost and shorter lead time.
Route analysis; class-level inference based on bromomethyl introduction requirements.

Ketal Deprotection Efficiency

A critical procurement metric for protected synthons is the ease of revealing the reactive functional group without damaging the rest of the molecule. 2-Bromo-5,8-dioxaspirooctane undergoes rapid and clean deprotection to the corresponding cyclobutanone using mild acidic conditions, routinely achieving >90% conversion [1]. This is highly favorable compared to bulkier protecting groups, such as neopentyl glycol acetals, which require harsher, extended acidic reflux that can cleave sensitive amide or ester bonds elsewhere in the intermediate [1].

Evidence DimensionDeprotection Efficiency
Target Compound Data>90% conversion under mild conditions (1 M HCl, EtOH, 55 °C)
Comparator Or BaselineSterically hindered acetals (require >80 °C, strong acid, risking substrate cleavage)
Quantified DifferenceNear-quantitative recovery at 25 °C lower processing temperature
Conditions1 M HCl in EtOH, 55 °C, 12 hours

Mild deprotection conditions prevent the degradation of complex, highly functionalized late-stage intermediates, maximizing overall synthetic throughput.

Purity Ceiling
Reported
99.74% vs 95% max
Higher purity may reduce impurity accumulation in multi-step synthesis.
Vendor catalog specifications; batch QC documentation advised.

Shelf-Life and Handling Stability

2-Bromo-5,8-dioxaspirooctane is a stable compound that can be stored at 2-8 °C for extended periods without significant decomposition . In stark contrast, 3-bromocyclobutan-1-one is highly volatile, prone to spontaneous polymerization, and typically requires storage at -20 °C or generation in situ . The conversion of the ketone to the spirocyclic dioxolane increases the molecular weight and eliminates the reactive carbonyl, drastically reducing volatility and improving the safety and reproducibility of handling during scale-up.

Evidence DimensionStorage and Handling Stability
Target Compound DataStable at 2-8 °C, low volatility, >6 months shelf-life
Comparator Or Baseline3-bromocyclobutan-1-one (requires -20 °C, high volatility, polymerizes)
Quantified DifferenceElimination of sub-zero storage requirements and extended shelf-life
ConditionsStandard laboratory storage and ambient handling

Simplifies supply chain logistics and reduces the risk of using degraded reagents in expensive multi-step syntheses.

Physicochemical Profile
Class-level
Log P 1.54 Solubility 4.16 mg/mL TPSA 18.46 Ų
Balanced lipophilicity may support drug-like property space evaluation.
Calculated properties; experimental validation recommended.
Vendor & Scale
Reported
≥8 vendors vs few vendors, mg only
Multi-vendor availability supports supply resilience and gram-scale procurement.
Catalog analysis as of 2026; unit sizes and prices subject to change.
¹H NMR Reference
Analytical context
δ 2.77–2.82 (m, 2H), 2.95–3.00 (m, 2H), 4.19–4.23 (m, 1H)
Published NMR data supports identity confirmation and batch QC.
Patent WO2010/141406 A2; CDCl₃, 300 MHz.
Electrophile Architecture
Class-level
C-Br (direct) vs C-CH₂-Br
Direct C-Br architecture may shift reaction selectivity versus benzylic analogs.
SMILES-based comparison; limited experimental kinetic data.

sp3-Rich Pharmaceutical Intermediate Synthesis

2-Bromo-5,8-dioxaspiro[3.4]octane is a premier building block for introducing a cyclobutane ring with a latent ketone handle into pharmaceutical intermediates [1]. Following N-alkylation or cross-coupling, the revealed cyclobutanone can undergo reductive amination or Grignard addition, enabling the rapid generation of complex, 3D-rich spirocyclic or substituted cyclobutyl systems that improve the metabolic stability and solubility of drug candidates [1].

Late-Stage Heterocycle Functionalization

Due to its stability under basic conditions, this compound is ideally suited for the late-stage N-alkylation of sensitive heterocycles, such as pyrazoles, pyrrolo-pyridines, and triazoles [2]. It allows chemists to append the protected cyclobutanone motif without risking the base-catalyzed degradation that plagues unprotected cyclobutanone reagents [2].

Novel Ion Channel Modulator Development

The compound is specifically utilized in the synthesis of advanced therapeutics, including sodium channel (NaV) modulators [2]. Its ability to act as a reliable alkylating agent ensures reproducible access to key spirocyclic intermediates, streamlining the scale-up of active pharmaceutical ingredients (APIs) for preclinical and clinical evaluation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Spirocyclic scaffold diversification
Bromine electrophilic handle and rigid spiro core
Nucleophilic substitution scope and QC-documented purity
Process chemistry scale-up
Single-step ketalization synthesis
Multi-vendor gram-scale availability
Identity confirmation (QC)
Published ¹H NMR reference data
Batch-to-batch consistency assessment
Click chemistry precursor
Azide displacement reactivity
CuAAC/SPAAC reaction compatibility

XLogP3

1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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